molecular formula C17H16N2O5 B2734844 methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate CAS No. 547769-51-7

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B2734844
CAS No.: 547769-51-7
M. Wt: 328.324
InChI Key: QBESRQPHTPYYST-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate is a polyfunctional 4H-pyran derivative characterized by:

  • Amino and cyano groups at positions 5 and 6, enhancing hydrogen-bonding and electronic interactions.
  • A phenyl group at position 4, contributing steric bulk and aromaticity.
  • A methoxycarbonylmethyl substituent at position 2, which introduces ester functionality and conformational flexibility.
  • A methyl ester at position 3, distinguishing it from ethyl ester analogs.

This compound is synthesized via multi-component reactions (MCRs) involving aldehydes, malononitrile, and active methylene compounds, often catalyzed by bases like triethylamine or KF-Al2O3 (). Its crystal structure, resolved using SHELX programs (), reveals intermolecular N–H⋯O and N–H⋯N hydrogen bonds stabilizing the lattice ().

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-13(20)8-12-15(17(21)23-2)14(10-6-4-3-5-7-10)11(9-18)16(19)24-12/h3-7,14H,8,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBESRQPHTPYYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Optimization

Multicomponent Condensation Strategy

The target compound is synthesized via a one-pot reaction involving benzaldehyde, malononitrile, and dimethyl 3-oxopentanedioate in ethanol, catalyzed by triethylamine (Figure 1). This method adapts protocols for analogous 4-aryl-4H-pyran derivatives, substituting nitro-substituted aldehydes with benzaldehyde to achieve the phenyl variant.

Reaction Conditions:

  • Solvent: Ethanol (100 mL per 39.7 mmol aldehyde)
  • Catalyst: Triethylamine (1:1 molar ratio to aldehyde)
  • Temperature: Room temperature (25°C)
  • Time: 5 hours

After completion, the product precipitates and is recrystallized from ethanol, yielding a light yellow solid.

Table 1. Optimization Parameters for the Condensation Reaction
Parameter Value Impact on Yield
Solvent Ethanol Maximizes solubility of intermediates
Catalyst Loading 1 eq. triethylamine Accelerates cyclization
Reaction Time 5 hours Completes conversion without side products

Alternative Methodologies

A methanol-based protocol from crystallography studies replaces ethanol with methanol, reducing reaction time to 20 minutes. However, this approach reports lower yields (58–65%) due to increased solubility of by-products.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The compound’s structure is confirmed by ¹H-NMR (600 MHz, CDCl₃):

  • δ 8.12 (br, 2H, NH₂)
  • δ 7.65–7.52 (m, 5H, C₆H₅)
  • δ 4.77 (s, 2H, CH₂CO₂Me)
  • δ 3.79–3.60 (s, 6H, OCH₃).

¹³C-NMR data corroborate the pyran ring and ester functionalities:

  • 167.8 ppm (C=O), 119.4 ppm (CN), 114.2 ppm (C₆H₅).

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3,390 cm⁻¹ (NH₂ stretch)
  • 2,197 cm⁻¹ (C≡N stretch)
  • 1,755 cm⁻¹ (ester C=O).
Table 2. Key Spectral Assignments
Functional Group IR (cm⁻¹) ¹H-NMR (δ) ¹³C-NMR (δ)
NH₂ 3,390 8.12
C≡N 2,197 119.4
CO₂Me 1,755 3.79 167.8

Purity and Elemental Analysis

Elemental analysis validates stoichiometry (C₂₄H₂₃N₃O₅):

  • Calculated: C 62.33%, H 4.80%, N 12.12%
  • Observed: C 62.45%, H 4.85%, N 12.22%.

Comparative Analysis with Structural Analogues

Substituting benzaldehyde with nitro- or amino-substituted aldehydes alters reactivity:

  • Electron-withdrawing groups (e.g., NO₂) increase reaction rate but necessitate post-synthesis reduction.
  • Electron-donating groups (e.g., NH₂) require protective strategies to prevent side reactions.

Challenges in Synthesis and Purification

  • By-product Formation: Dimethyl 3-oxopentanedioate may undergo self-condensation, requiring strict stoichiometric control.
  • Recrystallization: Ethanol selectively dissolves unreacted malononitrile, yielding >98% pure product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can lead to the formation of various products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multicomponent reaction, which has been shown to yield high purity and yield rates. For example, the synthesis involves the reaction of malononitrile, aldehydes, and urea under mild conditions, leading to derivatives that can be further modified for specific applications .

Synthesis Methodology:

  • Reactants: Malononitrile, aldehydes (e.g., 3-nitrobenzaldehyde), urea.
  • Catalyst: Urea serves as an environmentally benign organocatalyst.
  • Solvent: Ethanol-water mixture (1:1 v/v).
  • Yield: Approximately 92% .

Antimicrobial Properties

Studies have indicated that derivatives of methyl 6-amino-5-cyano-4H-pyran-3-carboxylate exhibit notable antimicrobial activity. For instance, certain derivatives have been evaluated for their antifungal and antibacterial properties, showing effectiveness against various pathogens .

Anticancer Potential

Several investigations have focused on the anticancer properties of this compound. In vitro studies have demonstrated that methyl 6-amino-5-cyano derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) through mechanisms that may involve the induction of apoptosis or cell cycle arrest .

Case Study:
A derivative was tested against multiple cancer cell lines, yielding IC50 values in the micromolar range, indicating potential as a lead compound in cancer therapy .

Applications in Organic Synthesis

Methyl 6-amino-5-cyano derivatives serve as versatile intermediates in organic synthesis. They can be transformed into various functional groups, facilitating the development of new materials and pharmaceuticals. Their ability to undergo further reactions makes them valuable in creating complex molecular architectures.

Use as Building Blocks

These compounds can act as building blocks for synthesizing more complex structures, such as heterocycles and biologically active molecules. The incorporation of functional groups allows for further diversification and optimization of biological activity .

Pharmacological Insights

The pharmacological profile of methyl 6-amino-5-cyano derivatives suggests their potential as inhibitors for specific enzymes involved in disease pathways. For example, studies have explored their role as histone deacetylase inhibitors, which are crucial in cancer biology due to their effects on gene expression regulation .

Mechanism of Action:
The compounds may interact with target proteins through hydrogen bonding and hydrophobic interactions, influencing cellular pathways related to proliferation and apoptosis .

Data Summary Table

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against various pathogensExhibits significant antifungal properties
Anticancer PotentialInhibits growth of cancer cell linesIC50 values in micromolar range
Organic SynthesisVersatile building blocks for complex structuresUseful for synthesizing heterocycles
Pharmacological InsightsPotential histone deacetylase inhibitorsInfluences gene expression pathways

Mechanism of Action

The mechanism by which methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The cyano and amino groups play crucial roles in binding to biological receptors, while the phenyl group contributes to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among analogs lie in substituent groups, ester types, and substitution patterns:

Compound Name Substituents (Positions) Ester Group Key Structural Features References
Target Compound : Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl 2: Methoxycarbonylmethyl; 3: Methyl ester Methyl Flexible 2-substituent; planar pyran ring
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl 2: Methyl; 3: Ethyl ester Ethyl Simpler 2-methyl group; higher lipophilicity
Ethyl 6-amino-4-(4-chlorophenyl)-2-methyl-5-cyano 4: 4-Chlorophenyl; 2: Methyl Ethyl Electron-withdrawing Cl enhances reactivity
Ethyl 6-amino-4-isopropyl-2-methyl-5-cyano 4: Isopropyl; 2: Methyl Ethyl Steric hindrance from branched substituent
Methyl 6-amino-4-(4-nitrophenyl)-2-(2-methoxy-2-oxoethyl)-5-cyano 4: 4-Nitrophenyl; 2: Methoxycarbonylmethyl Methyl Strong electron-withdrawing NO2 group

Yield Comparison :

  • Target compound: ~93% yield under optimized conditions ().
  • Ethyl 4-isopropyl analog: 75% yield ().
  • Ethyl 4-(4-chlorophenyl) derivative: 85–90% yield ().

Physicochemical and Spectroscopic Properties

  • Melting Points: Target compound: Not explicitly reported, but analogs range from 118°C (ethyl 4-isopropyl) to higher values for nitro-substituted derivatives ().
  • IR Spectroscopy: Cyano (ν~2180–2200 cm⁻¹) and ester C=O (ν~1690–1700 cm⁻¹) stretches are consistent across analogs ().
  • NMR Data :
    • Ethyl esters show characteristic triplets for CH2CH3 (δ~1.2–1.3 ppm), while methyl esters (target) exhibit singlets for CH3 (δ~3.7–3.8 ppm) ().

Stability and Reactivity

  • Steric Effects : Bulky substituents (e.g., isopropyl at position 4) reduce reactivity in nucleophilic additions ().
  • Electronic Effects : Nitro groups (electron-withdrawing) increase electrophilicity at the pyran ring, while methoxy groups (electron-donating) enhance resonance stabilization ().
  • Ester Hydrolysis : Methyl esters (target) hydrolyze faster than ethyl analogs due to lower steric hindrance ().

Biological Activity

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate is a heterocyclic organic compound belonging to the pyran family. Its complex structure, which includes an amino group, a cyano group, and a methoxy-oxoethyl side chain, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

  • Molecular Formula : C17H16N2O5
  • Molecular Weight : Approximately 342.35 g/mol
  • Structural Features : The compound features a six-membered ring structure with significant functional groups that enhance its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspases, leading to cell cycle arrest . Methyl 6-amino derivatives have demonstrated potential in inhibiting tumor growth in various cell lines.
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against several pathogens. The presence of the cyano group is believed to enhance its interaction with microbial targets, leading to effective inhibition .
  • Anticonvulsant Activity :
    • Similar compounds in the pyran family have shown promise as anticonvulsants by modulating neurotransmitter systems. Further studies are needed to explore the specific mechanisms by which this compound may exert anticonvulsant effects .
  • Antidiabetic Potential :
    • Preliminary data suggest that methyl 6-amino derivatives may influence glucose metabolism and insulin sensitivity, warranting further investigation into their role in diabetes management .

The biological activities of this compound are attributed to several mechanisms:

  • Interaction with Biological Targets : The compound interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit enzymes related to cancer cell proliferation or microbial growth .
  • Structure-Activity Relationship (SAR) : The structural components of the compound play a crucial role in its biological efficacy. For example, the presence of the amino and cyano groups enhances its reactivity and binding affinity to target sites .

Comparative Analysis with Related Compounds

A comparison table highlighting structural similarities and differences with other pyran derivatives is provided below:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-3-carboxylateSimilar pyran core; ethyl groupExhibits different solubility characteristics
Methyl 6-amino-5-cyano-(4-fluorophenyl)-4H-pyranFluorine substitution on phenyl ringPotentially enhanced biological activity due to fluorine
Ethyl 6-amino-5-cyano-(2,5-dimethylphenyl)-4H-pyranDimethyl substitution on phenyl ringVaried reactivity profile due to steric effects

This table illustrates how methyl 6-amino derivatives possess unique reactivity and biological properties compared to other compounds within the same class.

Case Studies

Several case studies have reported on the efficacy of methyl 6-amino derivatives in preclinical settings:

  • Cancer Cell Line Studies : In vitro studies conducted on breast cancer cell lines showed that methyl 6-amino derivatives significantly reduced cell viability compared to control groups, indicating strong anticancer potential.
  • Microbial Inhibition Assays : Research involving bacterial strains demonstrated that the compound effectively inhibited growth at sub-micromolar concentrations, suggesting potential applications in developing new antimicrobial agents.
  • Neuroprotective Effects : Animal models have indicated that methyl 6-amino derivatives may provide neuroprotective effects against seizures, supporting their use as potential anticonvulsants.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing methyl 6-amino-5-cyano-4H-pyran derivatives, and how can reaction conditions be optimized?

  • Methodology : Multi-component reactions (MCRs) involving ethyl acetoacetate, α,β-unsaturated nitriles, and aldehydes are widely used. For example, refluxing in ethanol with pyridine as a base facilitates cyclization and ensures high yields (75–80%) .
  • Optimization : Solvent choice (e.g., ethanol vs. ionic liquids) and temperature control (reflux vs. room temperature) impact reaction efficiency. Evidence shows that ionic liquids like [2-aminobenzoato][PF6] can act as dual solvent-catalysts, reducing side reactions and improving regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?

  • Key Spectral Markers :

  • IR : Peaks at ~2183 cm⁻¹ (νCN), ~3334–3398 cm⁻¹ (νNH₂), and ~1692 cm⁻¹ (νC=O) confirm functional groups .
  • ¹H NMR : Methoxy groups appear as singlets at δ ~3.3–3.8 ppm, while aromatic protons resonate at δ ~7.2–7.5 ppm. The NH₂ group may show broad signals due to hydrogen bonding .
    • Validation : Cross-referencing experimental data with computed spectra (e.g., using density functional theory) resolves ambiguities in overlapping signals .

Advanced Research Questions

Q. What role do hydrogen-bonding networks play in the crystal packing and stability of this compound?

  • Structural Insights : X-ray crystallography reveals intermolecular N–H⋯N and N–H⋯O hydrogen bonds between NH₂, cyano, and methoxy groups, forming chains parallel to the [100] direction. These interactions stabilize the crystal lattice and influence solubility .
  • Implications : Disruption of hydrogen bonds (e.g., via solvent polarity changes) can alter crystallization behavior, affecting polymorph formation .

Q. How can contradictory data in spectroscopic vs. crystallographic analyses be resolved?

  • Case Study : If NMR suggests a planar conformation but X-ray data shows puckered pyran rings, dynamic effects in solution (e.g., ring flipping) may explain discrepancies. Variable-temperature NMR or molecular dynamics simulations can validate this .
  • Resolution : Pairing experimental data with computational models (e.g., Cambridge Structural Database comparisons) ensures accurate structural assignments .

Q. What mechanistic pathways explain the formation of the pyran core during synthesis?

  • Proposed Mechanism :

Knoevenagel Condensation : Ethyl acetoacetate reacts with α,β-unsaturated nitriles to form an enolate intermediate.

Cyclization : Pyridine deprotonates the intermediate, enabling 6-endo-trig cyclization to form the pyran ring .

  • Evidence : Isotopic labeling (e.g., ¹³C-tracing) and in situ FTIR monitoring can track intermediate formation .

Q. How do substituents (e.g., cyano, methoxy) influence biological activity in related pyran derivatives?

  • Structure-Activity Relationships (SAR) :

  • Cyano Group : Enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., antimicrobial activity) .
  • Methoxy Group : Increases lipophilicity, potentially enhancing blood-brain barrier penetration in neuroactive compounds .
    • Data Gaps : While antitumor and antibacterial activities are reported for analogs, targeted assays (e.g., kinase inhibition) are needed for this specific derivative .

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